![molecular formula C23H22FN7O B2450777 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone CAS No. 920368-16-7](/img/structure/B2450777.png)
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone
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Description
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone is a useful research compound. Its molecular formula is C23H22FN7O and its molecular weight is 431.475. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound is involved in the synthesis of various heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, 1,2,4-triazolo[1,5-a]pyrimidines, pyrido[2,3-d]pyrimidines, pyrazolo[5,1-c]-1,2,4-triazines, and 1,2,4-triazolo[5,1-c]-1,2,4-triazines, incorporating a thiazolo[3,2-a]benzimidazole moiety. These compounds have shown moderate effects against some bacterial and fungal species, highlighting their potential application in antimicrobial research (Abdel‐Aziz, Hamdy, Fakhr & Farag, 2008).
Antitrypanosomal and Antidiabetic Properties
Pyrazolo[1,5-a]pyrimidines, derived from the chemical structure of this compound, have been recognized for their antitrypanosomal activity. This highlights a potential application in the development of treatments for trypanosomiasis (Abdelriheem, Zaki & Abdelhamid, 2017). Furthermore, derivatives of this compound have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, suggesting possible uses in the development of anti-diabetic medications (Bindu, Vijayalakshmi & Manikandan, 2019).
Pharmacokinetics and Drug Delivery
Studies have focused on the synthesis, spectroscopic characterization, and evaluation of cytotoxicity of similar compounds. Such research contributes to understanding the pharmacokinetic nature of these compounds, which is crucial for drug development and delivery systems (Govindhan, Viswanathan, Karthikeyan, Subramanian & Velmurugan, 2017).
Antagonist Properties and Clinical Trials
The compound and its derivatives have been used to develop P2X7 antagonists with potential applications in treating mood disorders. Notable examples have advanced to phase I clinical trials, indicating their significant medical potential (Chrovian et al., 2018).
properties
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O/c1-16-4-2-5-17(12-16)13-20(32)29-8-10-30(11-9-29)22-21-23(26-15-25-22)31(28-27-21)19-7-3-6-18(24)14-19/h2-7,12,14-15H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRQODVSBZDGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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